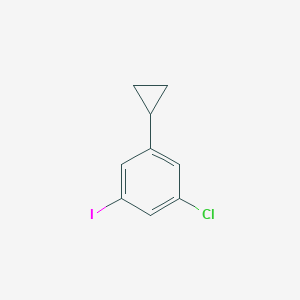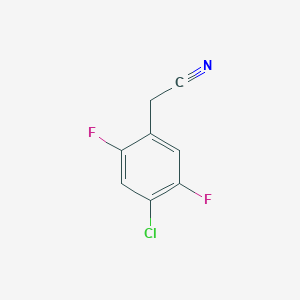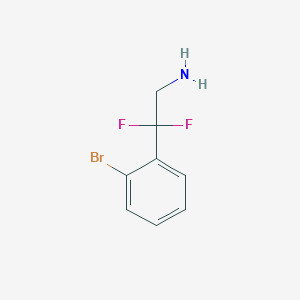
1-Cyclohexylcyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexylcyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a cyclohexyl group and a nitrile group. This compound is part of the cyclopropane family, known for their strained ring structures which impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using the Simmons-Smith reaction, which employs diiodomethane and a zinc-copper couple . Another method is the Corey-Chaykovsky reaction, which uses sulfur ylides to convert alkenes into cyclopropanes . Additionally, the decarboxylation of 1-cyanocyclopropane-1-carboxylates has been reported as an efficient route .
Industrial Production Methods: Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions. These processes typically use metal-catalyzed reactions with diazo compounds and alkenes, providing high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, due to the ring strain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
1-Cyclohexylcyclopropane-1-carbonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Cyclohexylcyclopropane-1-carbonitrile involves its interaction with molecular targets through its nitrile and cyclopropane groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the cyclopropane ring can participate in ring-opening reactions, leading to various biological and chemical effects .
Comparaison Avec Des Composés Similaires
Cyclopropane: The simplest cyclopropane derivative, known for its high ring strain and reactivity.
Cyclohexylcyclopropane: Similar to 1-Cyclohexylcyclopropane-1-carbonitrile but lacks the nitrile group.
Cyclopropane-1-carbonitrile: Lacks the cyclohexyl group but contains the nitrile group.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl and nitrile groups, which impart distinct chemical properties and reactivity. The combination of these groups makes it a versatile compound in organic synthesis and research applications .
Propriétés
Formule moléculaire |
C10H15N |
|---|---|
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
1-cyclohexylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-7H2 |
Clé InChI |
HLXFTVZAZJKENU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenoxy)ethyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B13585912.png)








![(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13585961.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylicacid](/img/structure/B13585964.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate](/img/structure/B13585971.png)


